4,6-Dichloro-5-(4-fluorophenyl)pyrimidine
Overview
Description
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C10H5Cl2FN2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a fluorophenyl group at position 5.
Scientific Research Applications
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Safety and Hazards
The safety information for 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine includes hazard statements H315, H317, and H319 . These indicate that the compound may cause skin irritation, may cause an allergic skin reaction, and may cause serious eye irritation . The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can form new carbon-carbon bonds through reactions like the Suzuki coupling
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines. Typical reaction conditions involve moderate temperatures (50-100°C) and organic solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound’s anti-inflammatory effects are likely due to its inhibition of key inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine can be compared with other pyrimidine derivatives such as:
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(3-fluorophenyl)pyrimidine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the fluorophenyl group in this compound, for example, imparts unique electronic and steric effects that can influence its reactivity and biological activity .
Properties
IUPAC Name |
4,6-dichloro-5-(4-fluorophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-8(10(12)15-5-14-9)6-1-3-7(13)4-2-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVNQSCZIHES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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